[2-Methoxy-4-(naphthalen-2-yliminomethyl)phenyl] furan-2-carboxylate
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Overview
Description
[2-Methoxy-4-(naphthalen-2-yliminomethyl)phenyl] furan-2-carboxylate: is an organic compound that belongs to the class of furan carboxylates This compound is characterized by its complex structure, which includes a furan ring, a methoxy group, and a naphthyl group connected through an iminomethyl linkage
Preparation Methods
The synthesis of [2-Methoxy-4-(naphthalen-2-yliminomethyl)phenyl] furan-2-carboxylate typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the imine linkage: This step involves the condensation of 2-naphthaldehyde with 2-methoxy-4-aminophenol under acidic conditions to form the imine intermediate.
Esterification: The imine intermediate is then reacted with furan-2-carboxylic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form the final ester product.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
[2-Methoxy-4-(naphthalen-2-yliminomethyl)phenyl] furan-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the imine linkage, using reagents such as sodium methoxide or hydrazine.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
[2-Methoxy-4-(naphthalen-2-yliminomethyl)phenyl] furan-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of [2-Methoxy-4-(naphthalen-2-yliminomethyl)phenyl] furan-2-carboxylate involves its interaction with specific molecular targets. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways.
Comparison with Similar Compounds
Similar compounds to [2-Methoxy-4-(naphthalen-2-yliminomethyl)phenyl] furan-2-carboxylate include:
[2-Methoxy-4-(phenyliminomethyl)phenyl] furan-2-carboxylate: This compound has a similar structure but with a phenyl group instead of a naphthyl group, which may result in different chemical and biological properties.
[2-Methoxy-4-(benzyliminomethyl)phenyl] furan-2-carboxylate:
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and potential for diverse applications in scientific research.
Properties
IUPAC Name |
[2-methoxy-4-(naphthalen-2-yliminomethyl)phenyl] furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO4/c1-26-22-13-16(8-11-20(22)28-23(25)21-7-4-12-27-21)15-24-19-10-9-17-5-2-3-6-18(17)14-19/h2-15H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNQXMZJRYYMTSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NC2=CC3=CC=CC=C3C=C2)OC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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